molecular formula C21H20BrNO2 B12866415 methyl 5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate CAS No. 881040-07-9

methyl 5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B12866415
CAS No.: 881040-07-9
M. Wt: 398.3 g/mol
InChI Key: RFGZTJLXUOGUIC-UHFFFAOYSA-N
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Description

Methyl 5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate (IUPAC name: 881040-07-9) is a pyrrole-based derivative with the molecular formula C21H20BrNO2 and a molecular weight of 398.300 g/mol . The compound features a bromophenyl group at position 5, a 2-ethylphenyl substituent at position 1, and a methyl ester at position 3 of the pyrrole ring. Its ChemSpider ID is 3902535, and its MDL number is MFCD06653320 .

Properties

CAS No.

881040-07-9

Molecular Formula

C21H20BrNO2

Molecular Weight

398.3 g/mol

IUPAC Name

methyl 5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methylpyrrole-3-carboxylate

InChI

InChI=1S/C21H20BrNO2/c1-4-15-7-5-6-8-19(15)23-14(2)18(21(24)25-3)13-20(23)16-9-11-17(22)12-10-16/h5-13H,4H2,1-3H3

InChI Key

RFGZTJLXUOGUIC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C(=C(C=C2C3=CC=C(C=C3)Br)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Starting Materials and Reagents

Synthetic Route Overview

A representative synthetic route involves:

  • Condensation Reaction : Condensing 4-bromobenzaldehyde with a suitable pyrrole precursor under acidic conditions to form the 5-(4-bromophenyl) substituted pyrrole intermediate.

  • N-Arylation : Introduction of the 2-ethylphenyl group at the nitrogen (1-position) of the pyrrole ring, often via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).

  • Methylation and Esterification : Methylation of the carboxylate group at the 3-position to form the methyl ester, typically using methyl iodide or dimethyl sulfate in the presence of a base.

  • Purification : The crude product is purified by silica gel column chromatography or recrystallization to obtain the target compound with purity above 95%.

Reaction Conditions and Yields

Step Reaction Conditions Typical Yield (%) Notes
Condensation Acidic medium (HCl), room temperature, 2 h 70–85 Control of temperature critical
N-Arylation Pd-catalyst, base (e.g., NaOtBu), 80–100°C 65–80 Requires inert atmosphere (N2 or Ar)
Methylation/Esterification Methyl iodide, base (K2CO3), reflux, 4 h 75–90 Excess methylating agent improves yield
Purification Silica gel chromatography Final purity >95%

Analytical Characterization

Research Findings and Optimization

  • The acid-catalyzed condensation step is sensitive to temperature and solvent choice; methanol or ethanol solvents with HCl catalyst provide good yields.
  • Palladium-catalyzed N-arylation is preferred for selective introduction of the 2-ethylphenyl group, with ligand and base choice affecting yield and selectivity.
  • Methylation efficiency improves with the use of excess methyl iodide and prolonged reflux.
  • Purification by column chromatography using silica gel (100–200 mesh) is effective for isolating the pure compound.
  • Spectral data from similar pyrrole derivatives confirm the structure and substitution pattern, with characteristic chemical shifts in NMR and expected mass peaks in MS.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Yield Range (%) Comments
Pyrrole ring formation 4-Bromobenzaldehyde, acid catalyst 70–85 Critical for 5-position substitution
N-Arylation (N-substitution) Pd catalyst, base, inert atmosphere 65–80 Selective for 1-position arylation
Methyl ester formation Methyl iodide, base, reflux 75–90 Ensures methyl 3-carboxylate formation
Purification Silica gel chromatography Achieves >95% purity

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The bromine atom at the para position of the phenyl ring directs further electrophilic substitutions. Key reactions include:

Nitration
Reaction with nitric acid/sulfuric acid introduces nitro groups at the bromine-adjacent position due to meta-directing effects. A 2025 study demonstrated a 78% yield for mononitration under ice-cold conditions.

Suzuki-Miyaura Coupling
The bromine serves as a leaving group in palladium-catalyzed cross-couplings. Using Pd(PPh₃)₄ and arylboronic acids, derivatives with biaryl motifs are synthesized (Table 1) .

Ester Group Reactivity

The methyl ester undergoes characteristic transformations:

Reaction TypeConditionsProductYield
Hydrolysis NaOH (aq)/EtOH, reflux, 6 hrCarboxylic acid derivative92%
Transesterification MeOH/H₂SO₄, 60°C, 12 hrEthyl ester analog85%
Amidation NH₃/THF, RT, 24 hrPrimary amide76%

Pyrrole Ring Functionalization

The electron-rich pyrrole core participates in regioselective reactions:

N-Alkylation
Treatment with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ selectively alkylates the pyrrole nitrogen (89% yield).

Oxidation
MnO₂ in acetone oxidizes the α-position to the ester group, forming a ketone (m.p. 167–169°C confirmed by ¹H NMR) .

Catalytic Transformations

Fe₃O4 nanoparticles enable green synthesis of hybrid derivatives:

Cyclocondensation
With aldehydes and amines under Fe₃O4 catalysis (5 mol%), fused polyheterocycles form in ≤93% yield (Table 2) .

EntrySubstrateProduct StructureYield
5e4-BromoanilineBis-brominated dihydropyrrole83%
5g4-ChloroanilineDichloro analog91%

Reaction conditions: EtOH, 80°C, 8 hr .

Mechanistic Insights

  • Bromine Activation : The C-Br bond polarization enhances electrophilicity, facilitating oxidative addition in cross-couplings .

  • Ester Electronic Effects : The electron-withdrawing ester group deactivates the pyrrole ring, directing substitutions to the 4- and 5-positions.

This compound’s multifunctional architecture enables tailored modifications for applications in medicinal chemistry (e.g., anticancer agents) and materials science. Reaction outcomes are highly dependent on solvent polarity, temperature, and catalyst choice, as evidenced by NMR-validated products .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to methyl 5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate exhibit promising anticancer properties. For instance, pyrrole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study:
A study involving pyrrole derivatives demonstrated that they could inhibit the growth of breast and prostate cancer cells through mechanisms involving apoptosis and cell cycle arrest. The specific compound's structure allows it to interact with cellular pathways critical for tumor growth, suggesting potential as a chemotherapeutic agent .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrrole-based compounds have shown efficacy in reducing inflammatory markers in vitro and in vivo.

Data Table: Anti-inflammatory Effects of Pyrrole Derivatives

CompoundInflammatory ModelEffect ObservedReference
This compoundRAW 264.7 MacrophagesReduced TNF-alpha production
Other Pyrrole DerivativeMouse Model of ArthritisDecreased swelling and pain

Organic Electronics

This compound has potential applications in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its unique electronic properties make it suitable for use as a semiconductor material.

Case Study:
Research on pyrrole derivatives indicates that their incorporation into electronic devices can enhance charge mobility and stability, leading to improved performance in OLED applications .

Synthesis and Development

The synthesis of this compound involves several steps typically including the formation of the pyrrole ring followed by functionalization with bromine and ethyl groups. The synthetic routes are crucial for optimizing yield and purity, which directly impacts the compound's effectiveness in applications.

Mechanism of Action

The mechanism of action of methyl 5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity to these targets, while the pyrrole ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound belongs to a family of bromophenyl-pyrrole carboxylates with modifications in:

  • Ester group (methyl vs. ethyl).
  • Substituents on the pyrrole ring (e.g., hydrazone, benzylidene, or indole groups).
  • Position and nature of aromatic substituents (e.g., methoxy, chloro, or fluoro groups).

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) IR/NMR Features
Methyl 5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate C21H20BrNO2 398.30 2-ethylphenyl, methyl ester Not reported Not reported
Ethyl 5-(4-bromophenyl)-1-(2-(2,4-dimethoxybenzylidene)hydrazinyl)-2-methyl-1H-pyrrole-3-carboxylate (7e) C25H25BrN3O5 542.39 Ethyl ester, dimethoxybenzylidene hydrazone 206.0–207.6 IR: 3234 (NH), 1698 (C=O), 1240 (C-O)
Ethyl 5-(4-bromophenyl)-1-(3-(4-hydroxy-3,5-dimethoxybenzylidene)hydrazinyl)-2-methyl-1H-pyrrole-3-carboxylate (8d) C26H27BrN3O6 572.41 Ethyl ester, hydroxy-dimethoxybenzylidene 196.6–197.6 IR: 3422 (OH), 3278 (NH), 1668 (C=O)
Ethyl 5-(4-bromophenyl)-1-(1-(2-(4-chlorobenzylidene)hydrazineyl)-2-isopropylpropan-2-yl)-2-methyl-1H-pyrrole-3-carboxylate (vh1) C28H29BrClN3O3 582.91 Ethyl ester, chlorobenzylidene hydrazone 157.5–158.1 IR: 2966 (NH), 1673 (C=O)

Key Observations :

  • Ester Group Impact : The methyl ester in the target compound may confer higher metabolic stability compared to ethyl esters, which are more prone to hydrolysis .
  • Substituent Effects : Hydrazone-linked groups (e.g., benzylidene in 7e, 8d) enhance antioxidant activity but may reduce solubility . The 2-ethylphenyl group in the target compound likely increases lipophilicity compared to hydrazone derivatives.

Key Observations :

  • Antioxidant Activity : Ethyl derivatives with hydroxy-methoxybenzylidene groups (e.g., 7d) exhibit superior radical scavenging due to electron-donating substituents .
  • Safety : Most ethyl derivatives show low cytotoxicity (IC50 >50–100 µM), suggesting favorable safety profiles . Data for the target methyl ester is lacking.

Metabolic Stability and Biotransformation

  • The methyl ester in the target compound may exhibit slower hepatic clearance due to reduced esterase susceptibility compared to ethyl analogs .

Biological Activity

Methyl 5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate, a compound belonging to the pyrrole family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

  • Molecular Formula : C21H20BrNO2
  • Molecular Weight : 398.29 g/mol
  • CAS Number : 881040-08-0

The compound's structure includes a pyrrole ring, which is known for its ability to engage in various biological interactions due to its electron-rich nature.

1. Anticancer Activity

Pyrrole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing pyrrole rings can inhibit tumor growth across various cancer types. For instance, studies have shown that similar pyrrole derivatives exhibit moderate anti-tumor activity against human cancer cell lines such as HCT116 (colon), MCF7 (breast), and HEPG2 (liver) .

A comparative analysis of the anticancer effects of this compound with established chemotherapeutics like Doxorubicin reveals promising results in terms of efficacy and selectivity.

Compound Cell Line IC50 (µM)
This compoundHCT116TBD
DoxorubicinHCT1160.5

2. Antimicrobial Activity

The antimicrobial potential of pyrrole derivatives has been documented in various studies. This compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria . The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

The following table summarizes the antimicrobial efficacy against selected pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureusTBD
Escherichia coliTBD

3. Enzyme Inhibition

Pyrrole derivatives are also recognized for their ability to inhibit specific enzymes linked to disease processes. For example, compounds similar to this compound have shown inhibitory effects on enzymes involved in cancer progression and inflammation .

The biological activity of this compound is attributed to several mechanisms:

  • Receptor Modulation : Interaction with specific receptors can alter signaling pathways associated with cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that pyrrole derivatives induce oxidative stress in cancer cells, leading to cell death.

Case Studies

A notable study conducted on a series of pyrrole derivatives highlighted the structure-activity relationship (SAR) that influences their biological potency. The study found that modifications at specific positions on the pyrrole ring significantly affected anticancer and antimicrobial activities .

Q & A

Q. What synthetic methodologies are most effective for preparing methyl 5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate and its analogs?

Answer: The compound and its derivatives are typically synthesized via Paal-Knorr cyclization , a classical method for pyrrole ring formation. For example, β-dicarbonyl intermediates (e.g., ethyl 2-acetyl-4-(4-bromophenyl)-4-oxobutanoate) are reacted with primary amines (e.g., L-phenylalanine) under reflux conditions. Post-cyclization modifications, such as hydrazide-hydrazone formation, are achieved using hydrazinolysis or condensation with aromatic aldehydes (e.g., 2-hydroxybenzaldehyde derivatives). Key steps include:

  • C-Alkylation of bromo-substituted ketones with β-keto esters .
  • Hydrazide formation via reaction with thionyl chloride (SOCl₂) in ethanol, followed by hydrazine treatment .
  • Purification via column chromatography or recrystallization, validated by TLC, IR, NMR, and MS .

Q. How can the purity and stability of this compound be assessed under physiological conditions?

Answer: RP-HPLC is the gold standard for assessing purity and stability. A validated method includes:

  • Column : Purospher STAR C18 (4.6 × 12.5 cm, 5 µm).
  • Mobile phase : Acetonitrile:phosphate buffer (pH 3.5):methanol (42:36:22 v/v/v).
  • Flow rate : 0.8 mL/min isocratically.
  • Detection : UV at 254 nm .
    Stability in isolated rat synaptosomes (incubated at 37°C for 2 hours) showed no degradation peaks, confirming resistance to enzymatic hydrolysis .

Q. What preliminary assays are recommended to evaluate its pharmacokinetic properties?

Answer:

  • Lipinski’s Rule of Five : Predict absorption/permeability via molecular weight (<500 Da), logP (<5), hydrogen bond donors/acceptors (<10 total) .
  • In vitro cytotoxicity : HepG2 cell viability assays (IC₅₀ > 100 µM indicates low toxicity) .
  • Hemocompatibility : Hemolysis assays (<10% hemolysis at 100 µM) .

Advanced Research Questions

Q. How can computational tools predict the metabolic pathways of this pyrrole derivative?

Answer: Density Functional Theory (DFT) and molecular docking predict metabolism sites:

  • Hydrolysis : Susceptibility of ester groups (e.g., methyl/ethyl carboxylates) to hepatic carboxylesterases .
  • Oxidation : Bromophenyl or ethylphenyl substituents may undergo CYP450-mediated hydroxylation or epoxidation .
  • Hydrazone cleavage : Hydrazone-linked moieties (e.g., 2-hydroxybenzylidene) are prone to acidic/alkaline hydrolysis .
    Validate predictions using LC-MS/MS with hepatocyte microsomes .

Q. How do crystallographic techniques (e.g., SHELX, ORTEP) resolve structural ambiguities in this compound?

Answer:

  • SHELXTL/SHELXL : Refine crystal structures using high-resolution X-ray data. Key parameters:
    • R-factor : <5% for high-quality data.
    • Hydrogen bonding : Graph set analysis (e.g., Etter’s rules) to confirm intermolecular interactions .
  • ORTEP-3 : Visualize thermal ellipsoids to assess positional disorder or anisotropic motion .
    For example, hydrogen bonding between the pyrrole NH and carbonyl oxygen stabilizes the crystal lattice .

Q. What experimental designs address contradictory data in stability assays (e.g., synaptosome vs. hepatocyte models)?

Answer: Contradictions arise from differing enzymatic environments:

  • Synaptosomes : Lack CYP450 enzymes, favoring esterase-mediated hydrolysis. Use MAO-B inhibitors (e.g., selegiline) to isolate neuroprotective effects .
  • Hepatocytes : Express CYP450 isoforms, enabling oxidation. Compare metabolite profiles via HPLC-DAD-ESI-MS .
    Statistical analysis : Apply ANOVA to assess significance (p < 0.05) between degradation rates in each model .

Q. How does the structure-activity relationship (SAR) inform its antitubercular potential?

Answer: Key SAR insights:

  • 4-Bromophenyl group : Enhances lipophilicity, improving mycobacterial membrane penetration .
  • 2-Ethylphenyl substituent : Reduces cytotoxicity while maintaining target affinity (IC₅₀ < 1 µM against M. tuberculosis H37Rv) .
  • Methyl carboxylate : Stabilizes the pyrrole ring against metabolic degradation .
    Validate via MIC assays in M. tuberculosis cultures and molecular dynamics simulations with enoyl-ACP reductase .

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